3-benzyl-6-bromoquinazolin-4(3H)-one
Vue d'ensemble
Description
3-benzyl-6-bromoquinazolin-4(3H)-one is a heterocyclic organic compound with the following structural formula:
Synthesis Analysis
The synthesis of this compound involves several methods, including condensation reactions, cyclization, and bromination. Researchers have reported various synthetic routes, such as the Pfitzinger reaction , where an o-aminobenzyl ketone reacts with bromocyan , leading to the formation of the quinazolinone ring system. Additionally, Hantzsch synthesis and Biginelli reaction have been explored for its preparation.
Molecular Structure Analysis
The molecular structure of 3-benzyl-6-bromoquinazolin-4(3H)-one consists of a quinazolinone core with a benzyl group attached at the 3-position and a bromine atom at the 6-position. The aromaticity of the quinazolinone ring contributes to its stability and reactivity.
Chemical Reactions Analysis
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, leading to the introduction of various functional groups.
- Reductive Amination : The benzyl group can be modified through reductive amination, allowing for the synthesis of diverse derivatives.
- Ring-Opening Reactions : The quinazolinone ring can undergo ring-opening reactions under specific conditions, yielding novel compounds.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 200-210°C .
- Solubility : Soluble in organic solvents (e.g., chloroform, methanol) but sparingly soluble in water.
- Color : Typically pale yellow or off-white crystalline solid.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
3-Benzyl-6-bromoquinazolin-4(3H)-one and its derivatives have demonstrated significant antimicrobial and antifungal properties. Patel et al. (2006) synthesized various derivatives and evaluated their antimicrobial activity, contributing to the development of new antimicrobial agents (Patel, Mistry & Desai, 2006). Similarly, Ouyang et al. (2006) developed 3-alkylquinazolin-4-one derivatives, including 6-bromo-3-propylquinazolin-4-one, which exhibited good antifungal activity (Ouyang, Zhang, Xu, Song, Yang, Jin, Xue, Hu, Lu & Chen, 2006).
Antiviral and Anticancer Applications
Several studies have explored the antiviral potential of 3-benzyl-6-bromoquinazolin-4(3H)-one derivatives. Selvam et al. (2010) synthesized compounds that showed distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque & De Clercq, 2010). In the field of cancer research, Al-Suwaidan et al. (2016) developed novel 3-benzyl-substituted-4(3H)-quinazolinones with remarkable broad-spectrum antitumor activity (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed & El-Azab, 2016).
Synthesis and Characterization
The synthesis of 3-benzyl-6-bromoquinazolin-4(3H)-one derivatives has been a focus in medicinal chemistry. Nowak et al. (2014) detailed the synthesis of 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, contributing to the development of new compounds with potential therapeutic uses (Nowak, Malinowski, Jóźwiak, Fornal, Blaszczyk, Kontek, 2014).
Vasodilative and Hypotensive Effects
Research by Kumar et al. (2003) and Zuo et al. (2014) highlighted the potential of certain quinazolinone derivatives in acting as hypotensive agents and vasodilative agents, respectively. These studies contribute to understanding the cardiovascular applications of these compounds (Kumar, Tyagi & Srivastava, 2003), (Zuo, Li, Yu, Zheng, Cao & Zhang, 2014).
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with care and follow standard laboratory safety protocols.
- Environmental Impact : Dispose of waste properly to prevent environmental contamination.
Orientations Futures
- Structure-Activity Relationship (SAR) Studies**: Investigate derivatives with modified substituents to enhance biological activity.
- Pharmacokinetics and Pharmacodynamics : Understand absorption, distribution, metabolism, and excretion profiles.
- Clinical Trials : Evaluate its potential as a therapeutic agent.
Propriétés
IUPAC Name |
3-benzyl-6-bromoquinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-6-7-14-13(8-12)15(19)18(10-17-14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYWUGGSLNVZCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-bromoquinazolin-4(3H)-one |
Synthesis routes and methods
Procedure details
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.